![molecular formula C26H35N3O B6040896 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine](/img/structure/B6040896.png)
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine
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Overview
Description
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine, also known as A-381393, is a selective dopamine D1 receptor antagonist. It was first synthesized by Abbott Laboratories in 2002 and has been extensively studied for its potential applications in neuroscience research.
Mechanism of Action
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine acts as a selective antagonist of dopamine D1 receptors, which are primarily located in the central nervous system. By blocking the activity of these receptors, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine can modulate the activity of dopamine D1 receptors in the prefrontal cortex, striatum, and other brain regions. It has been shown to improve working memory and attention in animal models, suggesting that it may have potential applications in the treatment of cognitive deficits associated with various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine in laboratory experiments is its selectivity for dopamine D1 receptors, which allows for precise modulation of dopamine signaling pathways. However, its limited solubility and potential toxicity at high doses may limit its use in certain experimental paradigms.
Future Directions
There are several potential future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine. One area of interest is the potential use of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine in the treatment of drug addiction, particularly cocaine addiction. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine in various neurological disorders, including Parkinson's disease and schizophrenia. Finally, the development of novel analogs of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine with improved solubility and pharmacokinetic properties may further enhance its utility as a research tool in neuroscience.
Synthesis Methods
The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine involves several steps, starting from the reaction of 2-methoxybenzaldehyde with 1,2-diaminopropane to yield 1-(2-methoxyphenyl)piperazine. This intermediate is then reacted with 3,4-dihydro-2(1H)-isoquinolinone to form the final product, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine.
Scientific Research Applications
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine has been primarily used as a research tool to investigate the role of dopamine D1 receptors in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
properties
IUPAC Name |
2-[1-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O/c1-30-26-11-5-4-10-25(26)27-17-13-23(14-18-27)28-15-6-9-24(20-28)29-16-12-21-7-2-3-8-22(21)19-29/h2-5,7-8,10-11,23-24H,6,9,12-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKPXEYWGIMZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)N3CCCC(C3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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